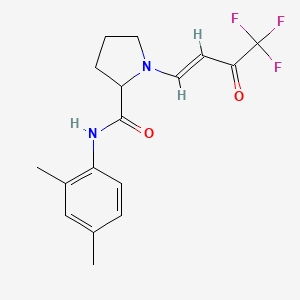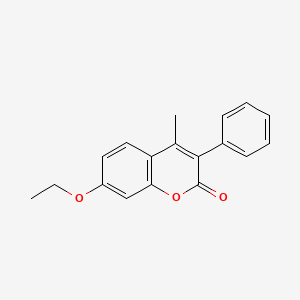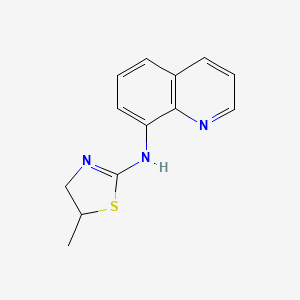
N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine” is a chemical compound with the CAS Number: 856288-54-5 . It has a molecular weight of 243.33 . The IUPAC name for this compound is (E)-5-methyl-N-(quinolin-8-yl)thiazolidin-2-imine .
Synthesis Analysis
Thiazolidine motifs, such as the one present in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3S/c1-9-8-15-13(17-9)16-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8H2,1H3,(H,15,16) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.科学的研究の応用
Synthesis and Biological Activity
Synthesis Techniques : Quinoline derivatives, closely related to N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine, have been synthesized using various techniques, such as reactions with aryl or alkyl isothiocyanates, treatment with ethyl bromoacetate, and cyclization reactions. These methods are crucial for developing compounds with potential biological activities (Keshk et al., 2008).
Antimicrobial Properties : A number of quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from quinolin-2-carbohydrazide and thiosemicarbazides demonstrated noteworthy antimicrobial activity, suggesting a potential application in treating microbial infections (Keshk et al., 2008).
Chemical Transformations and Potential Biological Significance
- Chemical Transformations : Research has explored various chemical transformations of quinoline derivatives. These transformations are important for developing new compounds with potential biological significance, such as antiparasitic drugs (Méndez et al., 2001).
Novel Thiazolidinone Derivatives
- Development of Novel Compounds : The synthesis of novel thiazolidinone derivatives linked to quinoline structures has been achieved. These compounds have been evaluated for their antimicrobial activity against various bacteria and fungi, indicating their potential in pharmaceutical applications (Patel et al., 2012).
Antioxidant and Antiproliferative Applications
- Antioxidant and Anticancer Potential : Certain quinoline-thiazolidinone compounds have shown promising antioxidant and antiproliferative activities. This suggests their potential use in cancer treatment and as antioxidants (Mani et al., 2018).
Synthesis of Quinoline-Based Compounds
- Synthesis for Antimicrobial Applications : New series of quinoline-based compounds have been synthesized and shown significant antimicrobial activity, further emphasizing the medicinal potential of these compounds (Sharma et al., 2008).
Safety And Hazards
将来の方向性
Thiazolidine derivatives, including “N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research could focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
特性
IUPAC Name |
5-methyl-N-quinolin-8-yl-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-8-15-13(17-9)16-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZKMAYEVRBDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

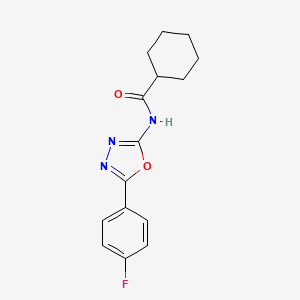
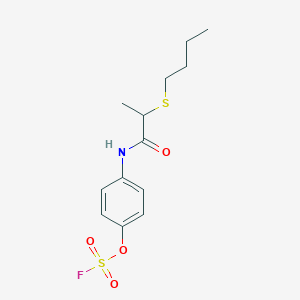
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)
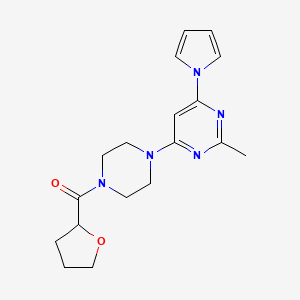
![2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2588536.png)
![methyl 2-((3,4-dimethylphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588538.png)
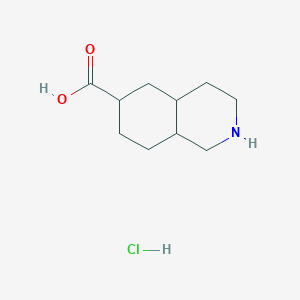
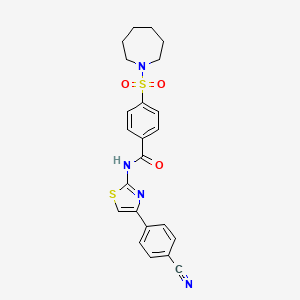
![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)
![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
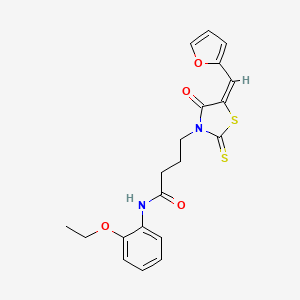
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)
